molecular formula C27H34N2O9 B13413695 3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide Acid

3'-O-Desmethyl-3'-O-beta-D-glucopyranosyl Methoxyfenozide Acid

Cat. No.: B13413695
M. Wt: 530.6 g/mol
InChI Key: FUJHMNHUDPEZMS-OWCDONTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is a synthetic compound with the molecular formula C27H34N2O9 and a molecular weight of 530.567 g/mol . It is a derivative of Methoxyfenozide, a well-known insect growth regulator. This compound is characterized by its complex structure, which includes a glucopyranosyl group and a methoxyfenozide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves multiple steps, starting with the preparation of the methoxyfenozide core. This is followed by the introduction of the glucopyranosyl group through glycosylation reactions. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Common reagents used in these steps include glycosyl donors, catalysts, and solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, methanol, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyfenozide moiety could yield carboxylic acids, while reduction could produce alcohols. Substitution reactions could introduce various alkyl or aryl groups into the molecule .

Scientific Research Applications

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid has several scientific research applications:

    Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its potential effects on insect growth and development, given its relation to Methoxyfenozide.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the formulation of insecticides and other agrochemical products.

Mechanism of Action

The mechanism of action of 3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid involves its interaction with specific molecular targets in insects. It mimics the action of ecdysone, a hormone that regulates molting and metamorphosis in insects. By binding to ecdysone receptors, it disrupts normal development, leading to the death of the insect .

Comparison with Similar Compounds

Similar Compounds

    Methoxyfenozide: The parent compound, known for its insect growth regulatory properties.

    Tebufenozide: Another insect growth regulator with a similar mode of action.

    Halofenozide: A related compound used in pest control.

Uniqueness

3’-O-Desmethyl-3’-O-beta-D-glucopyranosyl Methoxyfenozide Acid is unique due to the presence of the glucopyranosyl group, which may enhance its solubility and bioavailability compared to its parent compound, Methoxyfenozide. This structural modification could potentially lead to improved efficacy and reduced environmental impact .

Properties

Molecular Formula

C27H34N2O9

Molecular Weight

530.6 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[3-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]-2-methylphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C27H34N2O9/c1-13-10-14(2)12-16(11-13)24(34)29(27(4,5)6)28-23(33)17-8-7-9-18(15(17)3)37-26-21(32)19(30)20(31)22(38-26)25(35)36/h7-12,19-22,26,30-32H,1-6H3,(H,28,33)(H,35,36)/t19-,20-,21+,22-,26+/m0/s1

InChI Key

FUJHMNHUDPEZMS-OWCDONTQSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.